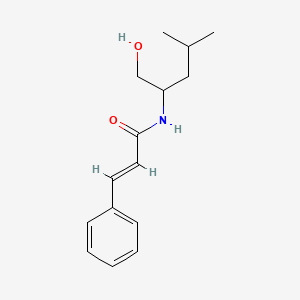
N-Cinnamyl-D,L-leucinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cinnamyl-D,L-leucinol: is a chiral amino alcohol derived from leucine and cinnamyl alcohol. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, materials science, and asymmetric synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: N-Cinnamyl-D,L-leucinol can be synthesized through the reduction of N-cinnamyl-D,L-leucine. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: For industrial-scale production, catalytic hydrogenation is often preferred due to its efficiency and scalability. This method involves the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the N-cinnamyl-D,L-leucine to this compound. The reaction is conducted under high pressure and temperature to achieve high yields .
化学反应分析
Types of Reactions: N-Cinnamyl-D,L-leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-cinnamyl-D,L-leucinal.
Reduction: Formation of N-cinnamyl-D,L-leucine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry: N-Cinnamyl-D,L-leucinol is used as a chiral building block in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. It has been shown to interact with amino acid transporters and may influence cellular uptake mechanisms .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an aminopeptidase inhibitor. This activity could make it useful in the treatment of diseases where aminopeptidase activity is dysregulated .
Industry: In the industrial sector, this compound is used in the synthesis of chiral ionic liquids, which have applications in green chemistry and as solvents in various chemical processes .
作用机制
N-Cinnamyl-D,L-leucinol exerts its effects by interacting with specific molecular targets, such as amino acid transporters and enzymes. The compound’s amino group allows it to bind to active sites on enzymes, inhibiting their activity. Additionally, its interaction with transporters can modulate the uptake of other amino acids, influencing cellular metabolism and signaling pathways .
相似化合物的比较
L-Leucinol: Another chiral amino alcohol derived from leucine, used in similar applications but with different stereochemistry.
N-Acetyl-D,L-leucine: A derivative of leucine with acetylation, used in the treatment of neurological disorders.
Uniqueness: N-Cinnamyl-D,L-leucinol is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other leucine derivatives and expands its range of applications .
属性
CAS 编号 |
127750-61-2 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
(E)-N-(1-hydroxy-4-methylpentan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+ |
InChI 键 |
DZDOBDWXGLZYPW-CMDGGOBGSA-N |
手性 SMILES |
CC(C)CC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


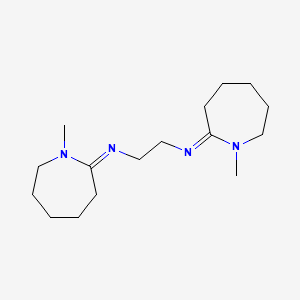

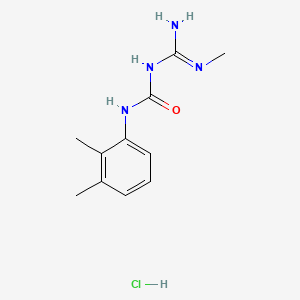
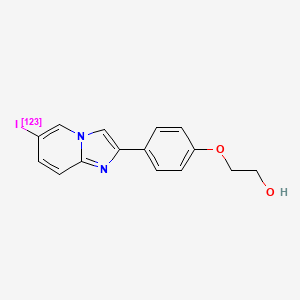
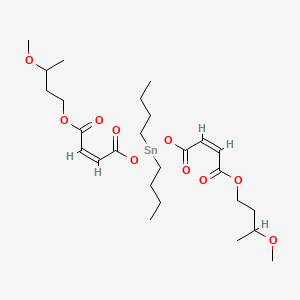
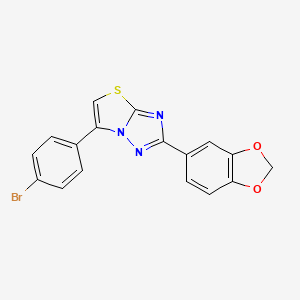

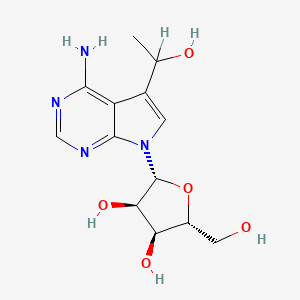

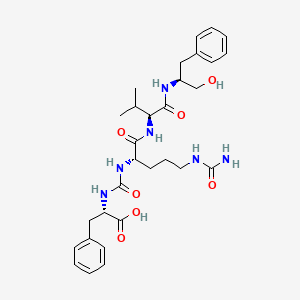
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
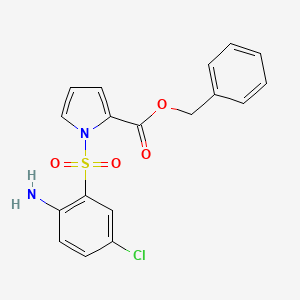

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
